molecular formula C6H3BrClN3 B1380861 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 1780378-34-8

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Cat. No. B1380861
M. Wt: 232.46 g/mol
InChI Key: CENCDGBTIIPQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (BCPP) is a heterocyclic compound that has been studied for its potential uses in medicinal chemistry and drug discovery. BCPP has been found to have a wide range of applications, due to its unique structure and properties. It has been used in the synthesis of various drugs, as well as in the development of new drugs. Additionally, BCPP has been found to have many biochemical and physiological effects, which make it an attractive compound for further research.

Scientific Research Applications

Anticancer Properties and Kinase Inhibition

  • Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anticancer potential and kinase inhibitory activity. For instance, certain derivatives have shown effectiveness against specific cancer cell lines, acting as CDK2 inhibitors and exhibiting promising anti-leukemia activity (Almehmadi et al., 2021).
  • A notable example is the design and synthesis of pyrazolo[3,4-d]pyrimidines with activity on the Bcr-Abl T315I mutant, a target in certain leukemia treatments. Some of these compounds demonstrated significant tumor volume reduction in vivo studies (Radi et al., 2013).

Synthetic Methods and Applications in Drug Design

  • Research has focused on developing efficient synthetic methods for pyrazolo[1,5-a]pyrimidine derivatives, vital for their applications in drug design. For example, studies have demonstrated the utility of certain bromo- and chloro-substituted compounds in synthesizing new heterocycles with potential antiproliferative properties (Gomha et al., 2015).
  • A significant contribution is the development of synthetic pathways that enable the functionalization of pyrazolo[1,5-a]pyrimidine compounds, leading to a greater diversity of potential drug candidates (Arias-Gómez et al., 2021).

Analgesic and Anti-Inflammatory Activities

  • Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their potential analgesic and anti-inflammatory properties. Some compounds in this category have shown promising results in comparison with standard drugs (Shaaban et al., 2008).

Other Medicinal Applications

  • These compounds have been investigated for a range of other medicinal applications, including as antitumor agents, CNS agents, anti-infectious agents, and in CRF1 antagonism. Their structure-activity relationship (SAR) studies are particularly noteworthy for the development of new drugs (Cherukupalli et al., 2017).

properties

IUPAC Name

2-bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-6-9-5(8)1-2-11(6)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENCDGBTIIPQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, D Wen, J Shen, L Tian, Y Zhu… - Current Topics in …, 2023 - ingentaconnect.com
Pyrazolo[1,5-a]pyrimidines are fused heterocycles that have spawned many biologically active antitumor drugs and are important privileged structures for drug development. Pyrazolo[1,…
Number of citations: 3 www.ingentaconnect.com
SL Drew, R Thomas-Tran, JW Beatty… - Journal of Medicinal …, 2020 - ACS Publications
The selective inhibition of the lipid signaling enzyme PI3Kγ constitutes an opportunity to mediate immunosuppression and inflammation within the tumor microenvironment but is difficult …
Number of citations: 32 pubs.acs.org

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